14S(15R)-EET

Description

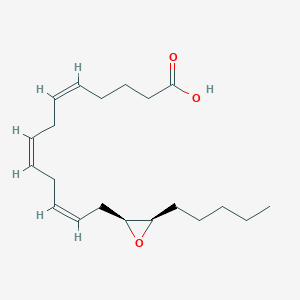

Structure

2D Structure

3D Structure

Properties

CAS No. |

74868-37-4 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1 |

InChI Key |

JBSCUHKPLGKXKH-KZTFMOQPSA-N |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

Pictograms |

Irritant |

Synonyms |

(±)14,15-EpETrE |

Origin of Product |

United States |

Foundational & Exploratory

14S(15R)-EET biosynthesis from arachidonic acid

An In-Depth Technical Guide to the Biosynthesis of 14,15-Epoxyeicosatrienoic Acid from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a potent endogenous mediator with significant roles in cardiovascular homeostasis, inflammation, and cell survival.[3][4] Its biosynthesis is a critical control point for its physiological and pathological functions. This technical guide provides a detailed overview of the core biosynthetic pathway of 14,15-EET, with a specific focus on the stereochemistry of its formation. It includes quantitative data on enzyme kinetics and selectivity, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways.

Core Biosynthesis Pathway

The synthesis of 14,15-EET is a multi-step enzymatic process that begins with the liberation of its precursor, arachidonic acid (AA), from the cell membrane.

-

Arachidonic Acid Release : In response to various stimuli (e.g., hormones, shear stress), cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the endoplasmic reticulum and nuclear membrane.[1] cPLA₂ hydrolyzes membrane phospholipids, releasing AA into the cytosol.

-

CYP-Mediated Epoxidation : The free AA is then metabolized by CYP epoxygenases, which are primarily located in the endoplasmic reticulum.[5] These enzymes utilize NADPH and molecular oxygen to insert an oxygen atom across one of the four double bonds of AA.[1] Epoxidation at the C14-C15 double bond yields 14,15-EET.[1] The primary human enzymes responsible for this reaction are members of the CYP2C and CYP2J subfamilies, including CYP2C8, CYP2C9, and CYP2J2.[6][7][8]

-

Metabolism by Soluble Epoxide Hydrolase (sEH) : 14,15-EET is biologically active but has a short half-life. It is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding, and generally less active, diol: 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] This metabolic inactivation is a key regulatory step, and inhibition of sEH is a therapeutic strategy to augment the beneficial effects of endogenous EETs.[3]

A Note on Stereochemistry: 14S(15R)-EET vs. 14R(15S)-EET

The epoxidation of the C14-C15 double bond is stereospecific, resulting in two possible enantiomers: 14(S),15(R)-EET and 14(R),15(S)-EET. This distinction is critical as biological activity can be highly enantioselective.

-

Human CYP2C8 and CYP2C9 , major hepatic epoxygenases, preferentially produce the 14(R),15(S)-EET enantiomer with high selectivity (86.2% and 62.5%, respectively).[9]

-

Human CYP2J2 , the predominant epoxygenase in the heart, is also highly enantioselective for 14(R),15(S)-EET .[6][10]

-

However, the 14(S),15(R)-EET enantiomer is reported to be the predominant form in the kidney and has been shown to be a potent anti-apoptotic agent.[11] While the primary human CYPs characterized to date favor the R,S form, the S,R enantiomer can be selectively produced by engineered bacterial P450s (e.g., F87V BM3), suggesting that specific, perhaps yet uncharacterized, enzymes may be responsible for its endogenous production in certain tissues.[11]

Given the user's specific interest in this compound, it is important to note this complexity. While much of the available kinetic and selectivity data pertains to the more commonly produced 14R(15S)-EET, the biological significance of this compound warrants its distinction and further study.

Quantitative Data

The efficiency and selectivity of 14,15-EET biosynthesis are critical determinants of its biological concentration and activity. The following tables summarize key quantitative parameters.

Table 1: Enzyme Kinetics for Arachidonic Acid Epoxidation

| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Kinetic Model | Source |

|---|---|---|---|---|

| Human CYP2C8 | ~35 | 14.1 ± 3.9 (in HLM) | Substrate Inhibition (Ks < 5 µM) | [12][13] |

| Human CYP2J2 | Not specified | Not specified | Substrate Inhibition (Ks ~ 31 µM) | [14][15] |

| Human CYP2C8*3 variant | Not specified | 35-40% of wild-type | Michaelis-Menten |[16] |

Note: Kinetic parameters for CYP enzymes can vary significantly based on the in vitro system (e.g., recombinant enzyme vs. human liver microsomes (HLM)). Both CYP2C8 and CYP2J2 show substrate inhibition at higher AA concentrations.[13][15]

Table 2: Regio- and Stereoselectivity of Human CYP Epoxygenases

| Enzyme | Regioisomer Ratio (14,15- : 11,12- : 8,9-EET) | % Total Metabolites as EETs | 14,15-EET Enantiomeric Excess (% 14R,15S) | Source |

|---|---|---|---|---|

| Human CYP2C8 | 1.25 : 1.00 : 0 | 68% | 86.2% | [9] |

| Human CYP2C9 | 2.3 : 1.0 : 0.5 | 69% | 62.5% | [9] |

| Human CYP2J2 | Predominantly 11,12- and 14,15-EET | Not specified | Highly selective for 14R,15S |[5][6] |

Table 3: Biological Activity of 14,15-EET

| Biological Effect | Enantiomer(s) | Potency (EC₅₀ / IC₅₀) | System | Source |

|---|---|---|---|---|

| Vasorelaxation | Racemic 14,15-EET | ED₅₀ = 2.2 µM | Bovine Coronary Arteries | [17] |

| Anti-apoptosis | 14S,15R-EET | Not specified | Porcine Kidney Epithelial Cells (LLCPKcl4) |[11] |

Key Downstream Signaling Pathway: PI3K/Akt

One of the most well-characterized functions of 14,15-EET is its potent pro-survival and anti-apoptotic effect, which is primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11]

-

Receptor Activation : 14,15-EET is thought to bind to a putative G-protein coupled receptor (GPCR) on the cell surface, although a specific high-affinity receptor has yet to be definitively identified.

-

PI3K Activation : This binding event leads to the activation of PI3K.

-

PIP₃ Generation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) at the 3' position of the inositol (B14025) ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

-

Akt Recruitment and Phosphorylation : PIP₃ acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane. Here, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

-

Inhibition of Apoptosis : Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, thereby promoting cell survival.[18]

Experimental Protocols

Protocol 1: In Vitro CYP Epoxygenase Activity Assay

This protocol describes a method to determine the kinetic parameters of AA metabolism by a specific recombinant CYP enzyme.[9][19]

Materials and Reagents:

-

Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)

-

Cytochrome P450 reductase (CPR)

-

Cytochrome b₅

-

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Arachidonic acid (substrate), stock solution in ethanol

-

[¹⁴C]-Arachidonic acid (tracer)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Methanol, Acetonitrile (B52724), Water (HPLC grade)

-

Formic acid or Acetic acid

-

Scintillation cocktail and vials

Procedure:

-

Reconstitution of Enzyme : Prepare the reconstituted enzyme system by pre-incubating the CYP enzyme, CPR, cytochrome b₅, and DLPC in potassium phosphate buffer on ice for 15-30 minutes.

-

Substrate Preparation : Prepare serial dilutions of arachidonic acid in buffer. Spike each dilution with a small amount of [¹⁴C]-AA to a final specific activity.

-

Reaction Incubation :

-

In a microcentrifuge tube, add the reconstituted enzyme mixture.

-

Add the arachidonic acid substrate mixture.

-

Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined linear time (e.g., 10-20 minutes).

-

-

Reaction Termination : Stop the reaction by adding 100 µL of 2 M formic or acetic acid.

-

Extraction : Extract the lipids by adding 600 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness under nitrogen.

-

Analysis :

-

Reconstitute the dried extract in a small volume of mobile phase (e.g., 50:50 methanol:water).

-

Inject onto a reverse-phase HPLC system (e.g., C18 column) coupled with a radioactivity detector.

-

Separate the metabolites using a gradient of acetonitrile and water with 0.1% formic acid.

-

Identify and quantify the EET peaks based on the retention times of authentic standards.

-

-

Data Analysis : Calculate the rate of formation for each metabolite. Plot the reaction velocity against substrate concentration and fit the data to a kinetic model (e.g., Michaelis-Menten, substrate inhibition) using non-linear regression analysis to determine Km and Vmax.

References

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]

- 9. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Cytochrome P450 Epoxygenase and the Stereoselective Synthesis of 14(S),15(R)-EET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules that play crucial roles in cardiovascular homeostasis, inflammation, and cellular proliferation.[1][2] Synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, these molecules are of significant interest in drug development due to their protective effects in various disease models.[3][4] This technical guide provides an in-depth overview of the enzymatic synthesis of a specific regio- and stereoisomer, 14(S),15(R)-epoxyeicosatrienoic acid (14(S),15(R)-EET), by human CYP epoxygenases. We will delve into the key enzymes involved, their kinetic parameters, stereoselectivity, and the downstream signaling pathways activated by this potent lipid mediator. Furthermore, this guide offers detailed experimental protocols for the study of 14(S),15(R)-EET synthesis and function.

Enzymatic Synthesis of 14,15-EET

The epoxidation of arachidonic acid by CYP enzymes can occur at any of its four double bonds, leading to the formation of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] The primary human CYP isoforms responsible for the synthesis of EETs, particularly 14,15-EET, are members of the CYP2C and CYP2J subfamilies.[5][6]

Key Human Cytochrome P450 Epoxygenases

-

CYP2J2: Highly expressed in the heart and endothelial cells, CYP2J2 is a major contributor to cardiovascular EET synthesis.[5][7]

-

CYP2C8 and CYP2C9: Predominantly found in the liver, these enzymes also play a significant role in arachidonic acid metabolism and contribute to the circulating pool of EETs.[6][8]

Stereoselectivity of 14,15-EET Synthesis

The epoxidation of the 14,15-double bond of arachidonic acid results in the formation of two enantiomers: 14(S),15(R)-EET and 14(R),15(S)-EET. The biological activity of these enantiomers can differ significantly, making the stereoselectivity of the synthesizing enzymes a critical factor.

Human CYP epoxygenases exhibit distinct stereoselectivity in the formation of 14,15-EET:

-

CYP2J2: This enzyme is highly enantio-selective for the production of 14(R),15(S)-EET.[5]

-

CYP2C8: Shows a preference for the formation of 14,15-EET and 11,12-EET. For the 14,15-EET regioisomer, it is selective for the 14(R),15(S) enantiomer.[5]

-

CYP2C9: Produces 14,15-EET, 11,12-EET, and 8,9-EET. Similar to CYP2C8, it demonstrates a preference for the 14(R),15(S)-EET enantiomer.[5]

Quantitative Data

Kinetic Parameters of Human CYP Epoxygenases for Arachidonic Acid Metabolism

The efficiency of 14,15-EET synthesis by different CYP isoforms can be compared by examining their kinetic parameters.

| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | kcat (min⁻¹) | Reference |

| CYP2J2 | ~45 | Not consistently reported | Not consistently reported | [9] |

| CYP2C8 | Not consistently reported | Not consistently reported | Not consistently reported | [6] |

| CYP2C9 | Not consistently reported | Not consistently reported | Not consistently reported | [6] |

Note: The available literature presents a range of kinetic values, and in some cases, complete Michaelis-Menten kinetics are not observed due to substrate inhibition, particularly at higher arachidonic acid concentrations for CYP2J2.[9]

Biological Activity of 14(S),15(R)-EET

The biological effects of 14(S),15(R)-EET are concentration-dependent, as illustrated by its half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) in various functional assays.

| Biological Effect | Assay System | EC50/IC50 | Reference |

| Vasodilation | Mouse mesenteric arteries | EC50: 510 nM | [10] |

| Vasorelaxation | Bovine coronary artery rings | ED50: 1.7-2.2 μM | [11] |

| G-protein coupled receptor binding (putative) | Guinea pig mononuclear cells | Ki for 14(R),15(S)-EET: 226.3 nM | [11] |

Signaling Pathways of 14(S),15(R)-EET

14(S),15(R)-EET exerts its biological effects through various signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.

Key Signaling Cascades:

-

Activation of K+ Channels: A primary mechanism for EET-induced vasodilation is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1]

-

Modulation of Inflammatory Pathways: EETs have potent anti-inflammatory effects, in part through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

-

Activation of Pro-survival Pathways: 14,15-EET has been shown to inhibit apoptosis through the activation of the PI3-kinase/Akt signaling pathway.[12]

References

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of the arachidonic acid cytochrome P450 epoxygenase pathway in the proliferation and invasion of human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome p450 epoxygenase metabolism of arachidonic acid inhibits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 14(S),15(R)-Epoxyeicosatrienoic Acid in Renal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET, and specifically the 14(S),15(R) enantiomer, has emerged as a critical regulator of renal function. It exerts pleiotropic effects, influencing renal hemodynamics, tubular transport, inflammation, and fibrosis. This technical guide provides an in-depth overview of the function of 14(S),15(R)-EET in the kidney, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. A key metabolic pathway involves the conversion of EETs to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH). Inhibition of sEH has become a promising therapeutic strategy to augment the beneficial actions of EETs in various kidney diseases.[1][2]

Data Presentation: Quantitative Effects of 14,15-EET Analogs on Renal Parameters

The following table summarizes the quantitative effects of 14,15-EET and its stable analogs on key renal physiological and pathological parameters, as reported in various preclinical studies.

| Parameter | Animal Model | Treatment | Dosage | Effect | Citation |

| Renal Blood Flow (RBF) | Spontaneously Hypertensive Rats (SHR) | 14,15-EET analog (EET-A) | 5 mg/kg, i.v. | ▲ ~30% increase | [1][3] |

| Cortical Blood Flow (CBF) | Spontaneously Hypertensive Rats (SHR) | 14,15-EET analog (EET-A) | 5 mg/kg, i.v. | ▲ ~26% increase | [1][3] |

| Stimulated Renin Release | Rat renal cortical slices | 14,15-EET | 10⁻⁶ M | ▼ Reduced to 47% of isoproterenol-stimulated level | |

| Renal Fibrosis (Collagen Area) | Unilateral Ureteral Obstruction (UUO) in mice | 14,15-EET | - | ▼ 50-60% reduction in collagen-positive area | |

| Renal Fibrosis (Hydroxyproline) | Unilateral Ureteral Obstruction (UUO) in mice | 14,15-EET | - | ▼ 50% reduction in hydroxyproline (B1673980) content |

Core Functions of 14,15-EET in Renal Physiology

Renal Hemodynamics

14,15-EET is a potent vasodilator in the renal vasculature, contributing to the regulation of renal blood flow (RBF) and glomerular filtration rate (GFR). Its vasodilatory action is primarily mediated by the activation of large-conductance Ca²⁺-activated potassium (BK) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] A stable analog of 14,15-EET, EET-A, administered intravenously at a dose of 5 mg/kg to spontaneously hypertensive rats, resulted in a significant increase in total renal blood flow by approximately 30% and cortical blood flow by 26%.[1][3] While direct quantitative data on the effect of 14,15-EET on GFR is limited, the observed increase in RBF suggests a likely positive impact on glomerular filtration under specific physiological and pathophysiological conditions.

Ion Transport

EETs, including 14,15-EET, play a role in modulating ion transport along the nephron, thereby influencing sodium and water balance. While 11,12-EET is reported to be a more potent inhibitor of the epithelial sodium channel (ENaC) in the collecting duct, 14,15-EET also contributes to the regulation of sodium reabsorption. The modulation of ion channels by 14,15-EET is a complex process that can involve direct channel interaction or activation of intracellular signaling cascades.

Anti-inflammatory Effects

14,15-EET exhibits significant anti-inflammatory properties within the kidney. Its protective effects are partly mediated by the activation of peroxisome proliferator-activated receptor-alpha (PPARα) by its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Activation of PPARα leads to the downregulation of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition of NF-κB reduces the expression of various inflammatory cytokines and adhesion molecules, thereby attenuating renal inflammation in disease models.

Anti-fibrotic Effects

In models of chronic kidney disease, such as the unilateral ureteral obstruction (UUO) model, 14,15-EET has demonstrated potent anti-fibrotic effects.[4] It can reduce the deposition of extracellular matrix proteins, such as collagen, by 50-60%. This anti-fibrotic action is linked to the inhibition of the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a key driver of renal fibrosis. By interfering with this pathway, 14,15-EET can suppress the transformation of renal cells into matrix-producing myofibroblasts.

Signaling Pathways

The biological effects of 14,15-EET in the kidney are mediated by a network of interconnected signaling pathways. The following diagrams illustrate the key pathways involved in its anti-inflammatory and anti-fibrotic actions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 14,15-EET's function in renal physiology.

Measurement of Renal Blood Flow in Rats

Objective: To quantify the effect of 14,15-EET or its analogs on renal blood flow.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR)

-

14,15-EET analog (EET-A)

-

Anesthetic (e.g., Inactin or sodium pentobarbital)

-

Transonic flow probe (e.g., 1.5 mm)

-

Flowmeter

-

Data acquisition system

-

Saline solution (0.9% NaCl)

-

Surgical instruments

Procedure:

-

Anesthetize the rat with an appropriate anesthetic.

-

Place the rat on a heating pad to maintain body temperature.

-

Perform a midline abdominal incision to expose the left renal artery.

-

Carefully dissect the renal artery from surrounding connective tissue.

-

Place a calibrated transonic flow probe around the renal artery.

-

Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).

-

Administer the 14,15-EET analog (e.g., EET-A at 5 mg/kg) via intravenous infusion.

-

Continuously record renal blood flow using the flowmeter and data acquisition system.

-

Analyze the data to determine the percentage change in RBF from baseline.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

Objective: To induce renal fibrosis in mice to study the anti-fibrotic effects of 14,15-EET.

Materials:

-

Male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 4-0 silk)

-

14,15-EET

-

Osmotic minipumps

Procedure:

-

Anesthetize the mouse.

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using suture material.

-

Close the incision in layers.

-

Implant an osmotic minipump subcutaneously for continuous delivery of 14,15-EET or vehicle.

-

House the animals for the desired duration of the study (e.g., 7-14 days).

-

At the end of the study, euthanize the animals and harvest the kidneys for analysis.

Western Blot Analysis for Fibrosis Markers

Objective: To quantify the expression of fibrosis-related proteins in kidney tissue.

Materials:

-

Kidney tissue lysates

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-collagen I, anti-α-SMA)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize kidney tissue and prepare protein lysates.

-

Determine protein concentration using a standard assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry for NF-κB

Objective: To visualize the localization and expression of NF-κB in kidney tissue.

Materials:

-

Formalin-fixed, paraffin-embedded kidney sections

-

Antigen retrieval solution

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody (e.g., anti-NF-κB p65)

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate kidney sections.

-

Perform antigen retrieval by heating the sections in retrieval solution.

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites with blocking solution.

-

Incubate sections with the primary antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP complex.

-

Develop the color with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections for microscopic examination.

Conclusion

14(S),15(R)-EET is a multifaceted signaling molecule with significant protective effects in the kidney. Its ability to improve renal hemodynamics, modulate ion transport, and exert potent anti-inflammatory and anti-fibrotic actions underscores its therapeutic potential for a range of kidney diseases. The development of stable 14,15-EET analogs and inhibitors of its metabolic degradation by sEH represents a promising avenue for novel drug development in nephrology. Further research focusing on the specific molecular targets and the intricate signaling networks of 14,15-EET will continue to unravel its full therapeutic capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Epoxyeicosatrienoic Acid-Enhancing Therapy on the Course of Congestive Heart Failure in Angiotensin II-Dependent Rat Hypertension: From mRNA Analysis towards Functional In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

14S(15R)-EET and its effects on vascular tone

An In-depth Technical Guide on 14S(15R)-EET and its Effects on Vascular Tone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP)-derived metabolites of arachidonic acid that function as critical signaling molecules within the cardiovascular system.[1][2] Among the four regioisomers, 14,15-EET, and specifically its 14S,15R enantiomer, has been identified as a potent vasodilator and a key contributor to vascular homeostasis.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, metabolism, and profound effects on vascular tone. It elucidates the primary signaling pathway responsible for its vasodilatory action, presents quantitative data on its efficacy, outlines standard experimental protocols for its study, and offers visual representations of the key mechanisms and workflows.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2 in response to stimuli like shear stress or agonists such as bradykinin.[5] This process occurs predominantly in endothelial cells.[6][7]

-

Synthesis: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid to form the four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET).[1][8][9] Human endothelial cells mainly produce 14,15-EET and 11,12-EET.[5]

-

Metabolism: The primary route for the biological inactivation of 14,15-EET is through hydrolysis by soluble epoxide hydrolase (sEH).[1][5] This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[8][10] This rapid metabolism suggests that the endothelium plays a role in limiting the vascular actions of EETs.[11] The development of sEH inhibitors is a key therapeutic strategy to increase endogenous levels of EETs and leverage their beneficial cardiovascular effects.[1][5]

References

- 1. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]

- 2. Vascular cytochrome p450 enzymes: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome p450 and vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 14S(15R)-EET on ion channels

An In-depth Technical Guide to the Mechanism of Action of 14(S),15(R)-Epoxyeicosatrienoic Acid on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(S),15(R)-epoxyeicosatrienoic acid (14S,15R-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1] As an endothelium-derived hyperpolarizing factor (EDHF), it plays a crucial role in cardiovascular and renal physiology, primarily through its vasodilatory effects.[1][2] These effects are largely mediated by the modulation of various ion channels in vascular smooth muscle and endothelial cells. This technical guide provides a comprehensive overview of the mechanisms of action of 14S,15R-EET on key ion channels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data on the Effects of 14(S),15(R)-EET on Ion Channels

The following tables summarize the quantitative effects of 14,15-EET and its enantiomers on various ion channels as reported in the literature.

Table 1: Effect of 14(S),15(R)-EET on Large-Conductance Ca2+-Activated K+ (BKCa) Channels

| Parameter | Value | Cell/Tissue Type | Conditions | Reference |

| Potency vs. 14,15-DHET | 10-fold more potent in activating BKCa channels | Bovine coronary artery | [3] | |

| Stereoselectivity | 14(S),15(R)-EET increases BKCa channel activity, while 14(R),15(S)-EET does not | Coronary SMCs | [3] | |

| Concentration for Activation | Nanomolar concentrations | Coronary SMCs, rat renal SMCs | Whole-cell and cell-attached patch clamp | [3] |

| EC50 for Dilation | 3-120 pM | Canine and porcine coronary microvessels | Vasodilation studies | [4] |

Table 2: Effect of 14,15-EET on ATP-Sensitive K+ (KATP) Channels

| Parameter | Value | Cell/Tissue Type | Conditions | Reference |

| Current Increase | 6.9-fold increase in glibenclamide-sensitive KATP currents | Rat mesenteric smooth muscle cells | 5 µM 14,15-EET, whole-cell patch clamp | [5] |

| Membrane Hyperpolarization | From -20.5 ± 0.9 mV to -27.1 ± 3.0 mV | Rat mesenteric smooth muscle cells | 1 µM 14,15-EET in the presence of 100 nM iberiotoxin | [5] |

Table 3: Effect of 14,15-EET on Transient Receptor Potential Vanilloid 4 (TRPV4) Channels

| Parameter | Value | Cell/Tissue Type | Conditions | Reference |

| Intracellular Ca2+ Increase | 14,15-EET increases cytosolic calcium ion concentration | PC12 cells | Fura-2 imaging | [6] |

| Inhibition of Ca2+ Increase | Increase inhibited by HC067047 | PC12 cells | [6] |

Table 4: Effect of 14,15-EET on Voltage-Dependent Ca2+ Channels

| Parameter | Value | Cell/Tissue Type | Conditions | Reference |

| Intracellular Ca2+ ([Ca2+]i) Increase | 52% to 81% increase | Porcine aortic SMCs | 1 µM of 4 EET regioisomers | [5] |

| Inhibition of [Ca2+]i Increase | Abolished by removal of extracellular Ca2+ or by 10 µM verapamil | Porcine aortic SMCs | [5] |

Table 5: Involvement of 14,15-EET in TRPC6 Channel-Mediated Responses

| Parameter | Observation | Cell/Tissue Type | Conditions | Reference |

| Bradykinin-induced Ca2+ influx | Inhibited by the EET antagonist, 14,15-EE5ZE | Human ECs | [3] | |

| Agonist-induced Translocation | 11,12-EET (but not 14,15-EET) elicits rapid translocation of TrpC6-V5 to the plasma membrane | Cultured endothelial cells | [7] |

Signaling Pathways

Activation of BKCa Channels

14,15-EET-induced vasodilation is often attributed to the activation of BKCa channels in vascular smooth muscle cells.[1] This activation is thought to be mediated by a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[3][8] PKA then phosphorylates the BKCa channel, increasing its open probability and leading to membrane hyperpolarization and vasorelaxation.[3]

Activation of KATP Channels

In some vascular beds, 14,15-EET activates ATP-sensitive K+ (KATP) channels.[5] The proposed mechanism involves the ADP-ribosylation of the Gs alpha subunit (Gsα) by an endogenous ADP-ribosyltransferase.[5][9] This modification leads to the activation of the KATP channel, resulting in membrane hyperpolarization and vasodilation.[5] This effect can be mimicked by cholera toxin, an exogenous ADP-ribosyltransferase, and inhibited by ADP-ribosyltransferase inhibitors.[5][9]

Modulation of TRPV4 Channels

14,15-EET has been shown to activate TRPV4 channels, leading to an increase in intracellular calcium concentration.[6] This effect is implicated in processes such as neurite outgrowth.[6] The activation of TRPV4 by 14,15-EET can be inhibited by specific TRPV4 antagonists like HC067047.[6] This suggests a direct or indirect interaction of 14,15-EET with the TRPV4 channel or a closely associated protein.

Enhancement of Voltage-Dependent Ca2+ Channel Influx

In vascular smooth muscle cells, 14,15-EET can enhance the influx of Ca2+ through voltage-dependent (L-type) Ca2+ channels.[5] This leads to an increase in intracellular Ca2+ concentration, which can contribute to vasoconstriction under certain conditions, potentially modulating the primary vasodilatory effect of EETs.[5] This effect is dependent on extracellular Ca2+ and can be blocked by L-type calcium channel blockers like verapamil.[5]

Experimental Protocols

Patch-Clamp Electrophysiology

Objective: To measure the activity of single ion channels or whole-cell currents in response to 14S,15R-EET.

-

Cell Preparation: Freshly isolate vascular smooth muscle cells or endothelial cells, or use cultured cell lines (e.g., PC12, HEK293) expressing the channel of interest.

-

Recording Configuration:

-

Whole-Cell: To measure macroscopic currents. A low-resistance electrical access to the cell interior is established by rupturing the cell membrane under the pipette tip.

-

Cell-Attached: To measure single-channel currents without disturbing the intracellular environment. A high-resistance seal is formed between the pipette tip and the cell membrane.

-

-

Solutions:

-

Pipette Solution (for K+ currents): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP, pH adjusted to 7.2 with KOH.

-

Bath Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

-

Procedure:

-

Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

-

For whole-cell recordings, apply a brief pulse of suction to rupture the membrane patch.

-

Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

-

Apply voltage steps to elicit ion channel currents.

-

Perfuse the cell with the bath solution containing 14S,15R-EET at various concentrations.

-

Record changes in current amplitude and channel open probability.

-

-

Data Analysis: Analyze the recorded currents using specialized software to determine parameters such as current-voltage (I-V) relationships, channel conductance, and open probability (NPo).

Vascular Reactivity Studies (Vasodilation)

Objective: To assess the effect of 14S,15R-EET on the contractility of isolated blood vessels.

-

Tissue Preparation: Isolate arterial rings (e.g., coronary, mesenteric) and mount them in an organ bath filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Procedure:

-

Allow the arterial rings to equilibrate under a resting tension.

-

Pre-contract the rings with a vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) mimetic, or high KCl).

-

Once a stable contraction is achieved, add cumulative concentrations of 14S,15R-EET to the organ bath.

-

Record the changes in isometric tension.

-

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction tension. Construct concentration-response curves and calculate EC50 values.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to 14S,15R-EET.

-

Cell Preparation: Culture cells on glass coverslips.

-

Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

-

Procedure:

-

Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Stimulate the cells with 14S,15R-EET.

-

Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Convert this ratio to [Ca2+]i using a calibration curve.

Conclusion

14(S),15(R)-EET is a multifaceted signaling molecule that exerts significant control over vascular tone and other cellular processes through its interaction with a variety of ion channels. Its primary vasodilatory action is mediated through the activation of BKCa and KATP channels, involving distinct G-protein-dependent signaling pathways. Furthermore, its ability to modulate TRPV4 and voltage-dependent Ca2+ channels highlights the complexity of its physiological roles. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting the EET signaling pathway for cardiovascular and other diseases.

References

- 1. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Patch Clamp Protocol [labome.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

14S(15R)-EET signaling pathways in endothelial cells

An In-depth Technical Guide to 14S(15R)-EET Signaling Pathways in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(S),15(R)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases, predominantly from the CYP2C and CYP2J families.[1] As a potent signaling molecule in the vascular endothelium, it plays a critical role in maintaining cardiovascular homeostasis. 14,15-EET influences a wide array of cellular processes, including vasodilation, angiogenesis, inflammation, and cell survival. Its actions are mediated through a complex network of signaling pathways, making it and its metabolic enzyme, soluble epoxide hydrolase (sEH), attractive therapeutic targets for cardiovascular diseases. This guide provides a detailed overview of the core signaling pathways activated by 14,15-EET in endothelial cells, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the molecular cascades involved.

Core Signaling Pathways of 14,15-EET in Endothelial Cells

14,15-EET exerts its pleiotropic effects by engaging multiple downstream signaling cascades. These pathways often involve G-protein coupled receptors, ion channels, and a series of protein kinases that ultimately modulate gene expression and protein function.

Vasodilation and Endothelium-Derived Hyperpolarizing Factor (EDHF) Signaling

14,15-EET is recognized as an endothelium-derived hyperpolarizing factor (EDHF), contributing to vascular relaxation independently of nitric oxide (NO) and prostacyclin.[2][3] It achieves this primarily by inducing hyperpolarization of vascular smooth muscle cells (VSMCs), which can occur through several mechanisms.

-

Direct Action on VSMCs: 14,15-EET released from endothelial cells can act on adjacent VSMCs. One proposed mechanism involves the activation of Gαs proteins, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[1][4] PKA then phosphorylates and opens ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels, causing K+ efflux, hyperpolarization, and vasorelaxation.[4][5]

-

Action on Endothelial Ion Channels: In some vascular beds, 14,15-EET activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels on the endothelial cell membrane.[6][7] This activation leads to a localized influx of Ca2+, which can stimulate further signaling, including NO production, and induce hyperpolarization that is electrically coupled to the underlying smooth muscle cells via myoendothelial gap junctions.[4]

Caption: 14,15-EET-mediated vasodilation pathways in endothelial and smooth muscle cells.

Pro-Survival, Anti-Apoptotic, and Anti-Senescence Signaling

14,15-EET demonstrates significant cytoprotective effects in endothelial cells, shielding them from apoptosis, senescence, and injury from stressors like oxygen-glucose deprivation/reperfusion (OGD/R).

-

mTORC2/Akt Pathway: 14,15-EET inhibits endothelial senescence by promoting the formation of the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[8] This complex, in turn, phosphorylates Akt at serine 473, leading to the downstream inhibition of senescence markers like p53 and enhancing telomerase activity.[8]

-

SIRT1/FOXO3a Pathway: In the context of OGD/R-induced injury, 14,15-EET provides protection by activating the SIRT1/FOXO3a signaling axis.[9] This pathway is crucial for modulating mitochondrial autophagy (mitophagy), reducing apoptosis, and improving cell viability.[9][10]

Caption: Pro-survival and anti-senescence pathways activated by 14,15-EET.

Angiogenesis Signaling

14,15-EET is a pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation.[6][11] This process is critical for tissue repair and growth but also contributes to tumor progression. The signaling is complex and involves multiple interconnected pathways.

-

PI3K/Akt and MAPK/ERK Pathways: A central mechanism for EET-induced angiogenesis involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascades.[11][12][13] These pathways are fundamental regulators of cell growth, proliferation, and survival.

-

TRPV1-Mediated Signaling: 14,15-EET can trigger angiogenesis by activating TRPV1 channels, leading to Ca2+ influx.[6] This calcium signal subsequently activates eNOS to produce NO, a key mediator of angiogenesis.

-

VEGF Induction: 14,15-EET can increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic growth factor, further amplifying the pro-angiogenic response.[6]

Caption: Key signaling pathways involved in 14,15-EET-induced angiogenesis.

Regulation of eNOS Activity

Beyond its role as an EDHF, 14,15-EET directly enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator NO. This regulation occurs at both the transcriptional and post-translational levels. 14,15-EET treatment increases eNOS expression and also promotes its phosphorylation at the activating site Ser1179 and the inhibitory site Thr497, with the net effect being increased NO production.[12] This dual phosphorylation is mediated by both the PI3K/Akt and MAPK pathways.[12]

Metabolism of 14,15-EET

The biological activity of 14,15-EET is tightly regulated by its metabolic conversion to other molecules. Understanding this metabolism is crucial for developing therapeutic strategies, such as the use of sEH inhibitors.

-

Hydration by Soluble Epoxide Hydrolase (sEH): The primary metabolic pathway for 14,15-EET in the vasculature is hydration by the enzyme soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[14][15] Generally, 14,15-DHET is considered less vasoactive than its parent EET, making sEH a key negative regulator of EET signaling.[4] However, 14,15-DHET has been shown to be a potent activator of peroxisome proliferator-activated receptor-α (PPARα).[16]

-

Beta-Oxidation: In human coronary endothelial cells, a major alternative metabolic route is beta-oxidation. This process shortens the fatty acid chain, converting 14,15-EET into metabolites like 10,11-epoxy-hexadecadienoic acid, which retains biological activity, including the ability to cause vasodilation.[17][18]

Caption: Major metabolic pathways of 14,15-EET in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 14,15-EET and its metabolites.

Table 1: Binding Affinities and Effective Concentrations

| Parameter | Molecule | Cell Type / System | Value | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | 14(R),15(S)-EET | U-937 Monocyte Cells | 13.84 ± 2.58 nM | [19] |

| Binding Capacity (Bmax) | 14(R),15(S)-EET | U-937 Monocyte Cells | 3.54 ± 0.28 pmol/10⁶ cells | [19] |

| Effective Concentration | 14,15-EET | Human Cerebral MECs (OGD/R) | 1 µM (for protection) | [9][10] |

| Effective Concentration | 14,15-EET | Human Microvascular ECs (Ca²⁺ influx) | 10 nM | [6] |

| Effective Concentration | 14,15-DHET | COS-7 cells (PPARα activation) | 10 µM (12-fold increase) | [16] |

| Effective Concentration | 14,15-EET | COS-7 cells (PPARα activation) | 10 µM (3-fold increase) |[16] |

Table 2: Metabolism and Functional Effects

| Parameter | Condition | Cell Type / System | Observation | Reference |

|---|---|---|---|---|

| Metabolite Conversion | 4h incubation with 14,15-EET | Human Coronary Artery ECs | 23% converted to 10,11-epoxy-16:2 (β-oxidation) | [17][18] |

| Metabolite Conversion | 4h incubation with 14,15-EET | Human Coronary Artery ECs | 15% converted to 14,15-DHET (sEH pathway) | [17][18] |

| Vasorelaxation Potency | Comparison in bovine coronary artery | Bovine Coronary Artery | 14,15-EET is 5-fold more potent than 14,15-DHET | [4] |

| BKCa Channel Activation | Comparison in bovine coronary artery | Bovine Coronary Artery | 14,15-EET is 10-fold more potent than 14,15-DHET | [4] |

| Cell Viability | OGD/R + 1 µM 14,15-EET | Human Cerebral MECs | Significantly ameliorated the decrease in cell viability | [9][10] |

| Apoptosis Rate | OGD/R + 1 µM 14,15-EET | Human Cerebral MECs | Significantly reduced apoptosis rates |[10] |

Key Experimental Protocols

The findings described in this guide were generated using a variety of sophisticated experimental techniques. Below are brief descriptions of the key methodologies.

Cell Culture

-

Methodology: Primary endothelial cells, such as Human Microvascular Endothelial Cells (HMECs), Human Coronary Artery Endothelial Cells (HCECs), or Bovine Aortic Endothelial Cells (BAECs), are isolated and cultured under standard conditions (e.g., 37°C, 5% CO₂).[9][12] Cells are grown in specialized endothelial growth medium supplemented with growth factors. For experiments, cells are typically used at early passages to maintain their endothelial phenotype.

-

Application: Used as an in vitro model to study the direct effects of 14,15-EET on endothelial signaling, gene expression, proliferation, and apoptosis.

Measurement of Vascular Tone (Vasoreactivity)

-

Methodology: Isometric tension in arterial rings is measured using a wire myograph system. Arteries (e.g., rat mesenteric arteries) are dissected, cut into rings, and mounted between two wires in an organ bath containing physiological salt solution.[8] The rings are pre-constricted with an agent like U46619 or phenylephrine, and the relaxing effect of adding cumulative concentrations of 14,15-EET is recorded.

-

Application: To quantify the vasodilatory potency of 14,15-EET and its metabolites and to investigate the roles of different channels and receptors using specific inhibitors.[2][4]

Western Blotting

-

Methodology: This technique is used to detect and quantify specific proteins in cell lysates. Cells are treated as required, then lysed to extract proteins. Protein concentration is determined, and equal amounts are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target protein (e.g., p-Akt, eNOS, SIRT1) followed by a secondary antibody linked to a detection system (e.g., chemiluminescence).

-

Application: To assess the activation state (e.g., phosphorylation) and expression levels of key proteins in signaling pathways following treatment with 14,15-EET.[8][9][12]

Angiogenesis Assays (Tube Formation)

-

Methodology: Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a culture plate. In the presence of pro-angiogenic stimuli like 14,15-EET, the cells will migrate and align to form capillary-like structures (tubes).[6] After a set incubation period (e.g., 6-18 hours), the formation of these networks is visualized by microscopy and quantified by measuring parameters like total tube length or number of branch points.

-

Application: To assess the pro-angiogenic potential of 14,15-EET and to dissect the signaling pathways involved by using specific inhibitors.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Methodology: Endothelial cells are loaded with a fluorescent calcium indicator dye, such as Fluo-8 or Fura-2.[6] Upon binding to Ca²⁺, the dye's fluorescence intensity or emission spectrum changes. Cells are stimulated with 14,15-EET, and the change in fluorescence is monitored over time using fluorescence microscopy or a plate reader. This allows for real-time measurement of changes in intracellular calcium concentration.

-

Application: To determine if 14,15-EET activates calcium-permeable ion channels like TRPV1 and to study the dynamics of calcium signaling.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Methodology: A highly sensitive and specific analytical technique used to identify and quantify lipids. Samples (e.g., cell culture media, cell lysates, or tissue homogenates) undergo lipid extraction. The extracted lipids are then separated by high-performance liquid chromatography (HPLC) and subsequently ionized and analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the molecules.

-

Application: To measure the levels of 14,15-EET and its metabolites (e.g., 14,15-DHET) to study EET metabolism and the effect of sEH inhibitors.[17][20]

Conclusion and Future Directions

14,15-EET is a central signaling hub in the vascular endothelium, orchestrating a suite of protective and adaptive responses, including vasodilation, angiogenesis, and cell survival. Its diverse functions are mediated through a network of pathways, including the PI3K/Akt, MAPK/ERK, and SIRT1/FOXO3a axes, as well as through the modulation of ion channels like TRPV1. The rapid metabolism of 14,15-EET by soluble epoxide hydrolase presents a key control point for its activity. Consequently, the development of sEH inhibitors to elevate endogenous EET levels has emerged as a promising therapeutic strategy for hypertension, inflammation, and ischemic injury.[15][21][22]

Future research should focus on unequivocally identifying the specific cell surface receptors for EETs, further elucidating the cross-talk between different signaling pathways, and exploring the therapeutic potential of stable EET analogs and targeted sEH inhibition in clinical settings for various cardiovascular and metabolic diseases.

References

- 1. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implication of Transient Receptor Potential Vanilloid Type 1 in 14,15-Epoxyeicosatrienoic Acid-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]

- 10. 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of endothelial nitric-oxide synthase activity through phosphorylation in response to epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Human coronary endothelial cells convert 14,15-EET to a biologically active chain-shortened epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 19. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of soluble epoxide hydrolase increases coronary perfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of 14S,15R-EET

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(S),15(R)-epoxyeicosatrienoic acid (14S,15R-EET) is a bioactive lipid metabolite derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Emerging evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising therapeutic target for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of 14S,15R-EET, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Anti-inflammatory Mechanisms of 14S,15R-EET

14S,15R-EET exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and transcription factors that govern the inflammatory response. The principal mechanisms include the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Table 1: Quantitative Effects of 14S,15R-EET on Inflammatory Markers

| Target | Experimental System | Treatment/Stimulus | Concentration of 14S,15R-EET | Observed Effect | Reference |

| NF-κB Pathway | |||||

| NF-κB Activity | Murine Macrophages | Lipopolysaccharide (LPS) | 1 µM | Significant inhibition of NF-κB p65 nuclear translocation | [1] |

| PPARγ Activation | |||||

| PPARγ Expression | Murine Fibroblasts | Transforming Growth Factor-β1 (TGF-β1) | Not Specified | Promoted PPARγ expression and phosphorylation | [2] |

| Cytokine Production | |||||

| TNF-α | Human Bronchi | TNF-α | Not Specified | Reduced inflammation | [3] |

| IL-1β | Kawasaki Disease patient sera-treated Human Coronary Artery Endothelial Cells (HCAECs) | Kawasaki Disease Sera | Not Specified (via sEH inhibitor AUDA) | Inhibition of IL-1β expression | [4] |

| IL-6 | Lipopolysaccharide (LPS) stimulated RAW 264.7 cells | Lipopolysaccharide (LPS) | Not Specified | Suppressed production of IL-6 | [5] |

| Adhesion Molecules | |||||

| VCAM-1 | Human Endothelial Cells | Hypoxia | Not Specified | Inhibited up-regulation of VCAM-1 | [4][5] |

| Other | |||||

| Aromatase Activity | Cultured Rat Aortic Smooth Muscle Cells | Dibutyryl cAMP | 1 µM | 80-100% inhibition | [6] |

Key Signaling Pathways Modulated by 14S,15R-EET

The anti-inflammatory actions of 14S,15R-EET are orchestrated through its influence on several critical intracellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. 14,15-EET has been shown to inhibit the activation of NF-κB.[3] This inhibition can occur at multiple levels of the pathway, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active p65 subunit.[3]

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPARγ generally leads to the suppression of pro-inflammatory gene expression. 14,15-EET has been identified as an activator of PPARγ.[2][4] This activation can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor with dual roles in inflammation. While chronic STAT3 activation can be pro-inflammatory in some contexts, its acute activation can have anti-inflammatory effects. 14,15-EET has been shown to promote the phosphorylation and nuclear translocation of STAT3.[3] This activation may contribute to its anti-inflammatory properties, potentially through the induction of anti-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 14S,15R-EET's anti-inflammatory properties.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat cells with varying concentrations of 14S,15R-EET for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like TNF-α (10 ng/mL) or LPS (100 ng/mL).

-

Cell Lysis: After the stimulation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

PPARγ Transactivation Assay

This assay measures the ability of 14S,15R-EET to activate PPARγ.

Methodology:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293T) and co-transfect with a PPARγ expression vector, a reporter plasmid containing PPAR response elements (PPRE) upstream of a luciferase gene, and a Renilla control plasmid.

-

Treatment: After 24 hours, treat the cells with different concentrations of 14S,15R-EET or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Cell Lysis and Luminescence Measurement: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.

-

Data Analysis: Calculate the fold activation by dividing the normalized luciferase activity of treated cells by that of vehicle-treated cells.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or biological fluids.

Methodology:

-

Sample Collection: Collect cell culture supernatants from cells treated with 14S,15R-EET and/or an inflammatory stimulus.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of the cytokine and determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Western Blot for STAT3 Phosphorylation

This technique is used to detect and quantify the level of phosphorylated STAT3.

Methodology:

-

Cell Treatment and Lysis: Treat cells with 14S,15R-EET for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensity using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.

Conclusion

14S,15R-EET demonstrates significant anti-inflammatory potential by targeting multiple key pathways involved in the inflammatory cascade. Its ability to inhibit NF-κB, activate PPARγ, and modulate STAT3 signaling underscores its promise as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory properties of this intriguing endogenous lipid. Further research focusing on in vivo models and clinical studies is warranted to fully elucidate its therapeutic efficacy.

References

- 1. fn-test.com [fn-test.com]

- 2. A novel specific peroxisome proliferator‐activated receptor γ (PPARγ) modulator YR4‐42 ameliorates hyperglycaemia and dyslipidaemia and hepatic steatosis in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-regulation of NF-κB Transcriptional Activity in HIV-associated Kidney Disease by BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 14(S),15(R)-Epoxyeicosatrienoic Acid in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's disease. The inflammatory cascade in the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. These processes can lead to neuronal damage and exacerbation of disease progression. Consequently, therapeutic strategies aimed at modulating neuroinflammation are of significant interest.

One promising endogenous lipid mediator that has garnered attention for its potent anti-inflammatory and neuroprotective properties is 14(S),15(R)-epoxyeicosatrienoic acid (14,15-EET). As a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, 14,15-EET has emerged as a key signaling molecule in the CNS. This technical guide provides an in-depth overview of the role of 14,15-EET in neuroinflammation, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential.

Mechanisms of Action of 14,15-EET in Neuroinflammation

14,15-EET exerts its neuroprotective and anti-inflammatory effects through a multi-faceted approach, targeting various aspects of the neuroinflammatory cascade.

1. Attenuation of Glial Cell Activation:

In response to injury or pathological stimuli, microglia and astrocytes, the resident immune cells of the CNS, become activated and release a plethora of pro-inflammatory cytokines and chemokines. 14,15-EET has been shown to suppress the activation of these glial cells.[1] In models of neuroinflammation, treatment with 14,15-EET or inhibitors of its degrading enzyme, soluble epoxide hydrolase (sEH), leads to a reduction in the morphological signs of glial activation and a decrease in the production of inflammatory mediators.[1]

2. Inhibition of Pro-inflammatory Cytokine Production:

A hallmark of neuroinflammation is the excessive production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These cytokines can directly induce neuronal apoptosis and contribute to the breakdown of the blood-brain barrier. 14,15-EET has been demonstrated to significantly reduce the expression and release of these pro-inflammatory cytokines in response to inflammatory stimuli.[1]

3. Reduction of Oxidative Stress:

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is intimately linked with neuroinflammation. ROS can activate inflammatory signaling pathways and cause direct damage to neurons and other CNS cells. 14,15-EET has been shown to mitigate oxidative stress by enhancing the expression of antioxidant genes, such as glutathione (B108866) peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and superoxide (B77818) dismutase (SOD).[2][3]

4. Protection of the Blood-Brain Barrier:

The blood-brain barrier (BBB) is a critical structure that maintains the homeostasis of the CNS microenvironment. Neuroinflammation can lead to the disruption of the BBB, allowing the infiltration of peripheral immune cells and exacerbating neuronal damage. Evidence suggests that 14,15-EET can help preserve the integrity of the BBB during inflammatory insults.

Signaling Pathways Modulated by 14,15-EET

The diverse biological effects of 14,15-EET are mediated through its interaction with several key intracellular signaling pathways.

1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway:

14,15-EET can act as a ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation.[4] Upon activation by 14,15-EET, PPARγ can translocate to the nucleus and modulate the transcription of genes involved in the inflammatory response. This includes the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory pathways.[4]

2. AMP-activated Protein Kinase (AMPK)/Sirtuin 1 (SIRT1)/Forkhead box protein O1 (FoxO1) Pathway:

The AMPK/SIRT1/FoxO1 signaling cascade is a critical regulator of cellular metabolism, stress resistance, and longevity. 14,15-EET has been shown to activate this pathway, leading to a cascade of events that contribute to its neuroprotective effects.[5][6] Activation of AMPK promotes the expression of SIRT1, which in turn can deacetylate and modulate the activity of FoxO1, a transcription factor involved in the expression of antioxidant and anti-apoptotic genes.[5][6]

3. Nuclear Factor-kappa B (NF-κB) Pathway:

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. 14,15-EET has been shown to inhibit the activation of the NF-κB pathway.[7][8] By preventing the degradation of the inhibitory subunit IκBα, 14,15-EET sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent pro-inflammatory gene transcription.[7]

Quantitative Data on the Effects of 14,15-EET

The following tables summarize the quantitative data from various studies investigating the effects of 14,15-EET in models of neuroinflammation.

Table 1: In Vivo Effects of 14,15-EET in a Mouse Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

| Parameter | Treatment | Result | Reference |

| Cerebral Infarct Volume | 100 nM 14,15-EET (i.v.) | Significantly decreased compared to control | [5] |

| Neurological Impairment Score (mNSS) | 100 nM 14,15-EET (i.v.) | Significantly reduced compared to control | [5] |

| Neuronal Apoptosis (TUNEL staining) | 100 nM 14,15-EET (i.v.) | Significantly lower apoptotic ratio in the ischemic penumbra | [5] |

| Mitochondrial Fission Protein (Fis1) Expression | 100 nM 14,15-EET (i.v.) | Effectively inhibited the increase in Fis1 expression | [5] |

| Mitochondrial Fusion Proteins (MFN1, MFN2, OPA1) Expression | 100 nM 14,15-EET (i.v.) | Reversed the decrease in expression | [5] |

| p-AMPK, SIRT1, and p-FoxO1 Expression | 100 nM 14,15-EET (i.v.) | Upregulated expression/phosphorylation | [5] |

Table 2: In Vitro Effects of 14,15-EET on Neuronal Cells

| Model | Treatment | Parameter | Result | Reference |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in cortical neurons | 14,15-EET pretreatment | Reactive Oxygen Species (ROS) generation | Alleviated the increase in ROS | [3] |

| OGD/R in cortical neurons | 14,15-EET pretreatment | Antioxidant gene expression (GSH-Px, HO-1, SOD) | Enhanced expression | [2] |

| Hydrogen Peroxide (H₂O₂) induced injury in dopaminergic neuronal cells | 0.1-30 µM 14,15-EET | Cell Viability | Dose-dependently increased cell viability | [9][10] |

| OGD/R in cerebral microvascular smooth muscle cells | 1 µM 14,15-EET | Nuclear fragmentation | Blocked fragmentation | [11] |

Table 3: Effects of 14,15-EET on Inflammatory Signaling

| Cell Type/Model | Treatment | Pathway/Molecule | Effect | Reference |